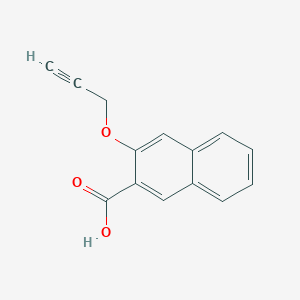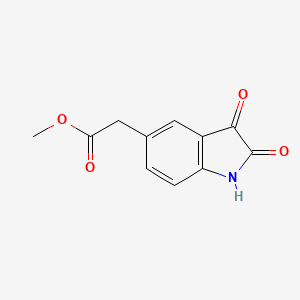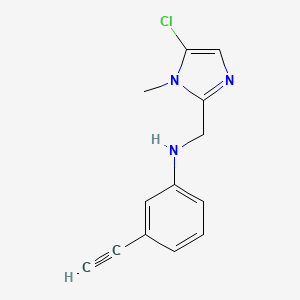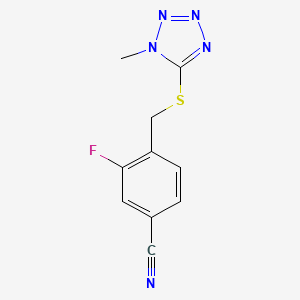
3-((1,3-Dimethyl-4-nitro-1h-pyrazol-5-yl)amino)propane-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((1,3-Dimethyl-4-nitro-1h-pyrazol-5-yl)amino)propane-1,2-diol is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a nitro group at position 4 and a dimethyl substitution at positions 1 and 3 on the pyrazole ring. The compound also features an amino group linked to a propane-1,2-diol moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((1,3-Dimethyl-4-nitro-1h-pyrazol-5-yl)amino)propane-1,2-diol typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the cyclocondensation of hydrazine with a 1,3-diketone. In this case, 1,3-dimethyl-4-nitro-1h-pyrazole can be synthesized by reacting hydrazine with 1,3-dimethyl-4-nitro-1,3-diketone under acidic conditions.
Amination: The amino group is introduced by reacting the synthesized pyrazole with an appropriate amine, such as 3-aminopropane-1,2-diol, under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, and may involve the use of continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
3-((1,3-Dimethyl-4-nitro-1h-pyrazol-5-yl)amino)propane-1,2-diol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group or the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products
Oxidation: Products may include nitroso derivatives or carboxylic acids.
Reduction: Products may include amino derivatives.
Substitution: Products will depend on the nucleophile used, resulting in various substituted pyrazole derivatives.
Scientific Research Applications
3-((1,3-Dimethyl-4-nitro-1h-pyrazol-5-yl)amino)propane-1,2-diol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme inhibition and as a probe for biological assays.
Industry: The compound can be used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-((1,3-Dimethyl-4-nitro-1h-pyrazol-5-yl)amino)propane-1,2-diol involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules. The compound may inhibit enzymes by binding to their active sites or by modifying their structure through covalent interactions.
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethyl-4-nitro-1h-pyrazole: Similar in structure but lacks the amino and propane-1,2-diol moieties.
3-Amino-1,2-propanediol: Similar in structure but lacks the pyrazole ring and nitro group.
Uniqueness
3-((1,3-Dimethyl-4-nitro-1h-pyrazol-5-yl)amino)propane-1,2-diol is unique due to the combination of the pyrazole ring with a nitro group and an amino-propane-1,2-diol moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.
Properties
Molecular Formula |
C8H14N4O4 |
|---|---|
Molecular Weight |
230.22 g/mol |
IUPAC Name |
3-[(2,5-dimethyl-4-nitropyrazol-3-yl)amino]propane-1,2-diol |
InChI |
InChI=1S/C8H14N4O4/c1-5-7(12(15)16)8(11(2)10-5)9-3-6(14)4-13/h6,9,13-14H,3-4H2,1-2H3 |
InChI Key |
LRTKTULKGVYGRA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1[N+](=O)[O-])NCC(CO)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Chlorophenyl 2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)ethanesulfonate](/img/structure/B14912608.png)

![Dimethyl [morpholin-4-yl(phenyl)methyl]propanedioate](/img/structure/B14912616.png)







![Sodium 6,6-dibromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B14912658.png)



